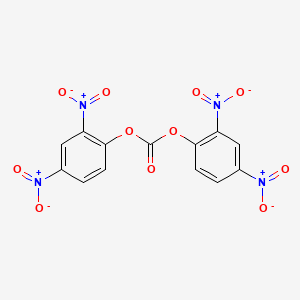

Bis(2,4-dinitrophenyl)carbonate

説明

Bis(2,4-dinitrophenyl)carbonate is a chemical compound with the molecular formula C13H6N4O11 . It is used in the preparation of azapeptides .

Molecular Structure Analysis

The molecular structure of Bis(2,4-dinitrophenyl)carbonate is characterized by a molecular weight of 394.21 g/mol and a monoisotopic mass of 394.003296 Da . The compound has 15 hydrogen bond acceptors and no hydrogen bond donors .Physical And Chemical Properties Analysis

Bis(2,4-dinitrophenyl)carbonate has a density of 1.7±0.1 g/cm3, a boiling point of 583.5±50.0 °C at 760 mmHg, and a flash point of 261.7±32.1 °C . It has a polar surface area of 219 Å2 and a molar volume of 226.3±3.0 cm3 .科学的研究の応用

Preparation of Activated 4-Nitrophenyl Esters of N-Protected Amino Acids

- Scientific Field : Organic Chemistry

- Application Summary : Bis(2,4-dinitrophenyl)carbonate is used as a reagent for the preparation of activated 4-nitrophenyl esters of N-protected amino acids . These esters are important in peptide synthesis.

- Results or Outcomes : The outcome of this application is the formation of activated 4-nitrophenyl esters of N-protected amino acids. These esters can then be used in further reactions, such as peptide synthesis .

pH-Independent Hydrolysis in Aqueous Solvents

- Scientific Field : Physical and Organic Chemistry

- Application Summary : Bis(2,4-dinitrophenyl)carbonate is used in an undergraduate project to study the kinetics of its pH-independent hydrolysis in mixtures of water and organic solvents .

- Methods of Application : The hydrolysis reaction is studied under various conditions, including different water concentrations and temperatures. The rate constants and activation parameters are determined .

- Results or Outcomes : The results of this study provide valuable data on the kinetics of the hydrolysis reaction, including the dependence of rate constants and activation parameters on water concentration and temperature .

Synthesis of Differentiated Polycarbonate Resins

- Scientific Field : Polymer Chemistry

- Application Summary : Bis(2,4-dinitrophenyl)carbonate is used in the synthesis of differentiated polycarbonate resins via melt transcarbonation . This process enables the melt polymerization of a wide range of monomers .

- Methods of Application : The carbonate is reacted with various monomers under high temperatures. The increased reactivity of the carbonate allows for shorter reaction times and reduced heat exposure during polymerization .

- Results or Outcomes : The outcome of this application is the formation of differentiated polycarbonate resins. These resins have a variety of applications, including compact discs, appliances, helmets, packaging materials, sunglasses, automotive headlamp lenses, etc .

Preparation of Azapeptides

- Scientific Field : Peptide Chemistry

- Application Summary : Bis(2,4-dinitrophenyl)carbonate is used in the preparation of azapeptides . Azapeptides are peptides that contain one or more azapeptide residues, which are peptide residues in which a nitrogen atom replaces a carbon atom.

- Results or Outcomes : The outcome of this application is the formation of azapeptides. These compounds have potential applications in medicinal chemistry due to their ability to mimic the structure and function of natural peptides .

Preparation of Symmetrical and Unsymmetrical Ureas

- Scientific Field : Organic Chemistry

- Application Summary : Bis(2,4-dinitrophenyl)carbonate is used in the preparation of symmetrical and unsymmetrical ureas . Ureas have a wide range of applications in medicinal chemistry and materials science.

- Results or Outcomes : The outcome of this application is the formation of symmetrical and unsymmetrical ureas. These compounds have potential applications in various fields, including medicinal chemistry and materials science .

Kinetics of pH-Independent Hydrolysis

- Scientific Field : Physical and Organic Chemistry

- Application Summary : Bis(2,4-dinitrophenyl)carbonate is used in an undergraduate project to study the kinetics of its pH-independent hydrolysis in mixtures of water and organic solvents .

- Methods of Application : The hydrolysis reaction is studied under various conditions, including different water concentrations and temperatures. The rate constants and activation parameters are determined .

- Results or Outcomes : The results of this study provide valuable data on the kinetics of the hydrolysis reaction, including the dependence of rate constants and activation parameters on water concentration and temperature .

特性

IUPAC Name |

bis(2,4-dinitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6N4O11/c18-13(27-11-3-1-7(14(19)20)5-9(11)16(23)24)28-12-4-2-8(15(21)22)6-10(12)17(25)26/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJAMBZRWYAAZSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50225928 | |

| Record name | Bis(2,4-dinitrophenyl)carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2,4-dinitrophenyl)carbonate | |

CAS RN |

7497-12-3 | |

| Record name | Bis(2,4-dinitrophenyl)carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007497123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC405026 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(2,4-dinitrophenyl)carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-Morpholin-3-ylmethyl (4-((1-(3-fluorobenzyl)-1H-indazol-5-yl)amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)carbamate](/img/structure/B1667227.png)

![3-chloro-4-[(E)-2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid](/img/structure/B1667231.png)

![5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1667232.png)

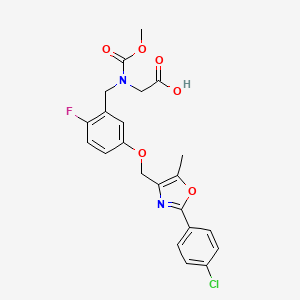

![Glycine, N-[[3-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methoxy]phenyl]methyl]-N-(methoxycarbonyl)-](/img/structure/B1667234.png)

![4-[(1,1,3,3-Tetramethyl-2-oxoindene-5-carbonyl)amino]benzoic acid](/img/structure/B1667240.png)

![2-[3-(Aminomethyl)-4-(2,4-Dichlorophenyl)-2-Methyl-5-Oxo-5,7-Dihydro-6h-Pyrrolo[3,4-B]pyridin-6-Yl]-N,N-Dimethylacetamide](/img/structure/B1667241.png)